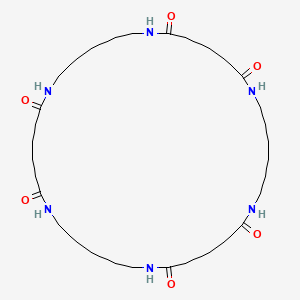
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone typically involves multi-step organic reactions. The process begins with the formation of smaller cyclic intermediates, which are then linked together through a series of condensation reactions. These reactions often require specific catalysts and controlled conditions, such as temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process is carefully monitored to maintain the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone involves its interaction with specific molecular targets and pathways. The compound’s large cyclic structure allows it to bind to various biomolecules, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone can be compared to other similar compounds, such as:
Cyclodextrins: These are cyclic oligosaccharides with a similar ring structure but different functional groups and applications.
Crown Ethers: These compounds also have a cyclic structure with multiple oxygen atoms, used primarily for their ability to complex with metal ions.
Calixarenes: These are large cyclic molecules with a similar ability to form host-guest complexes, used in supramolecular chemistry.
The uniqueness of this compound lies in its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical properties and reactivity .
Activité Biologique
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone (CAS Number: 4174-07-6) is a complex cyclic compound characterized by its unique structure and potential biological activities. It has garnered attention in various fields of research due to its molecular properties and interactions. This article provides a detailed examination of its biological activity based on available literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C36H66N6O6 |
| Molecular Weight | 678.946 g/mol |
| Exact Mass | 678.504 g/mol |
| LogP | 5.715 |
| Polar Surface Area (PSA) | 195.540 Ų |
The compound's structure includes multiple nitrogen atoms within a cyclic framework, which is expected to influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 1,8,15,22,29,36-hexaazacyclodotetracontane exhibit significant antimicrobial activity. For instance:
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that cyclic compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxic Effects
Cytotoxicity studies have shown that this compound can induce apoptosis in various cancer cell lines:
- Research Findings : In vitro studies revealed that this compound exhibited cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated:
- Experimental Results : A study assessed the radical scavenging activity of related cyclic hexones and found that they effectively neutralized free radicals in vitro. This suggests potential applications in preventing oxidative stress-related diseases .
The biological activities of 1,8,15,22,29,36-hexaazacyclodotetracontane are thought to involve several mechanisms:
- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : Potential intercalation with DNA could lead to disruptions in replication and transcription processes.
Propriétés
Numéro CAS |
4174-07-6 |
|---|---|
Formule moléculaire |
C36H66N6O6 |
Poids moléculaire |
678.9 g/mol |
Nom IUPAC |
1,8,15,22,29,36-hexazacyclodotetracontane-2,7,16,21,30,35-hexone |
InChI |
InChI=1S/C36H66N6O6/c43-31-19-7-8-21-33(45)39-27-15-3-4-17-29-41-35(47)23-11-12-24-36(48)42-30-18-6-5-16-28-40-34(46)22-10-9-20-32(44)38-26-14-2-1-13-25-37-31/h1-30H2,(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48) |
Clé InChI |
JESUUVMABJHXHX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















